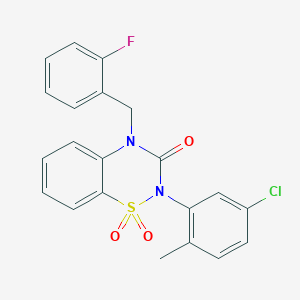

2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 5-chloro-2-methylphenyl group at position 2 and a 2-fluorobenzyl group at position 2. The 1,1-dioxide moiety introduces sulfone groups, enhancing electronic stability and influencing pharmacokinetic properties such as solubility and metabolic resistance.

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c1-14-10-11-16(22)12-19(14)25-21(26)24(13-15-6-2-3-7-17(15)23)18-8-4-5-9-20(18)29(25,27)28/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCCGJYZMOMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 899949-68-9 , is a member of the benzothiadiazinone class known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H16ClFN2O3S

- Molecular Weight : 430.9 g/mol

- Structure : The compound features a benzothiadiazinone core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazinone class exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzothiadiazinones. For instance, fluorinated derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways involving cytochrome P450 enzymes and reactive oxygen species (ROS) generation .

Case Study: Antiproliferative Effects

A study investigating fluorinated benzothiadiazinones revealed that these compounds can induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation. This process suggests that the compound may act similarly by binding to macromolecules in cancer cells, leading to cytotoxic effects .

The biological activity of this compound may be attributed to several mechanisms:

- Cytochrome P450 Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .

- Induction of Apoptosis : Studies have indicated that benzothiadiazinones can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .

Pharmacological Applications

Given its promising biological activity, this compound could have several potential applications in pharmacology:

- Anticancer Agent : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

- Anti-inflammatory Drug : Similar compounds have shown anti-inflammatory properties, which could be explored further.

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Activity Type | Mechanism of Action |

|---|---|---|---|

| DF 203 | 15355884 | Antiproliferative | DNA adduct formation via metabolic activation |

| 5F 203 | Not Available | Apoptosis Induction | Caspase activation and mitochondrial disruption |

| 2-(5-Chloro...) | 899949-68-9 | Potential Anticancer | Cytochrome P450 interaction leading to reactive species |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Position and Electronic Effects The target compound and the compound in differ only in the fluorobenzyl group’s position (2-fluoro vs. 4-fluoro). For instance, the 2-fluorobenzyl group in the target compound introduces ortho-substitution, which could hinder rotation and enhance rigidity compared to the para-substituted analogue . In , the 3-chlorobenzyl and 3-fluoro-4-methylphenyl groups introduce meta-substitution patterns, which may enhance lipophilicity and influence membrane permeability compared to the target compound’s substituents.

Core Structural Variations The pyrido-fused derivative in replaces the benzene ring with a pyridine ring, increasing nitrogen content and polar surface area. This modification could improve hydrogen-bonding interactions with biological targets but may reduce bioavailability due to higher polarity . Compounds in and feature a 1,2-benzothiazine core instead of 1,2,4-benzothiadiazine.

Biological Activity Trends

- While biological data for the target compound are unavailable, 1,2-benzothiazine derivatives in exhibit anti-inflammatory and antibacterial activities attributed to their sulfone groups and hydroxyl substituents. The 1,2,4-benzothiadiazine core in the target compound may offer broader conformational flexibility (e.g., half-chair conformation observed in ), which could enhance binding to diverse targets like cyclooxygenases or bacterial enzymes.

Molecular Weight and Solubility

- The target compound (MW 430.88) and its analogues share similar molecular weights, suggesting comparable pharmacokinetic profiles. However, the pyrido-fused compound (MW 428.50) has a lower molecular weight due to the sulfur-containing methyl group, which might improve aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.